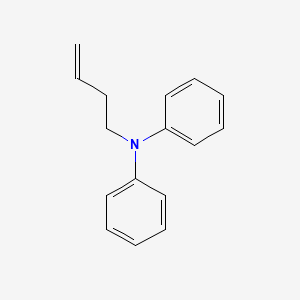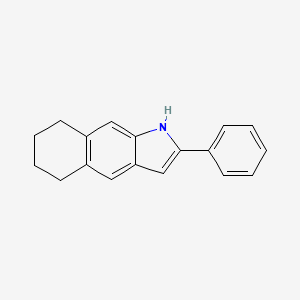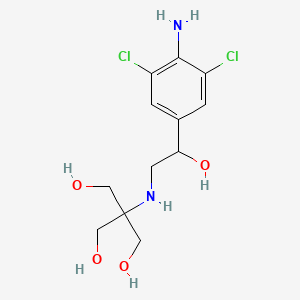
Glycine, N-(carboxymethyl)-N-(dithiocarboxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-(carboxymethyl)-N-(dithiocarboxy)- is a derivative of glycine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of carboxymethyl and dithiocarboxy groups attached to the glycine molecule, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(carboxymethyl)-N-(dithiocarboxy)- typically involves the reaction of glycine with carboxymethylating and dithiocarboxylating agents. Common reagents used in these reactions include chloroacetic acid for carboxymethylation and carbon disulfide for dithiocarboxylation. The reaction conditions often require a basic environment, such as the presence of sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as described above. The process would be optimized for yield and purity, often involving steps such as crystallization and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(carboxymethyl)-N-(dithiocarboxy)- can undergo various chemical reactions, including:
Oxidation: The dithiocarboxy group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions may target the carboxymethyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxymethyl or dithiocarboxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted glycine derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in modulating biological pathways and as a precursor for other biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which Glycine, N-(carboxymethyl)-N-(dithiocarboxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxymethyl and dithiocarboxy groups may enhance the compound’s ability to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Glycine, N-(carboxymethyl)-: Lacks the dithiocarboxy group, which may result in different chemical and biological properties.
Glycine, N-(dithiocarboxy)-:
Uniqueness
Glycine, N-(carboxymethyl)-N-(dithiocarboxy)- is unique due to the presence of both carboxymethyl and dithiocarboxy groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
36061-59-3 |
|---|---|
Molecular Formula |
C5H7NO4S2 |
Molecular Weight |
209.2 g/mol |
IUPAC Name |
2-[carboxymethyl(dithiocarboxy)amino]acetic acid |
InChI |
InChI=1S/C5H7NO4S2/c7-3(8)1-6(5(11)12)2-4(9)10/h1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
BJAQMRLLCFTCEB-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)N(CC(=O)O)C(=S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl-](/img/structure/B14668405.png)
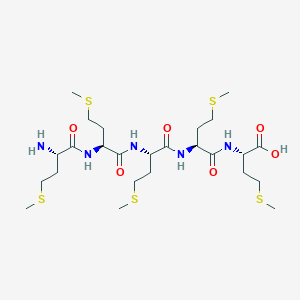
![2,2'-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine)](/img/structure/B14668427.png)
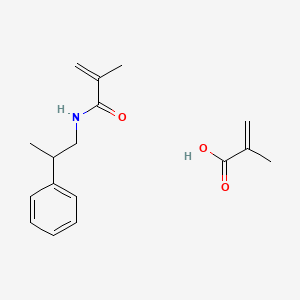
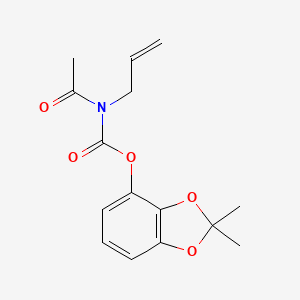
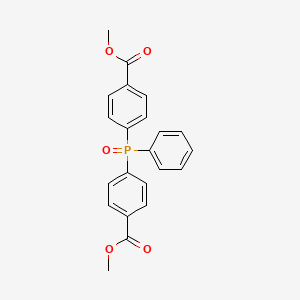
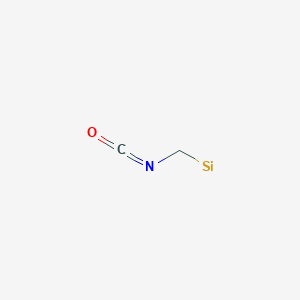
![N,N-Dimethyl-2-[4-(1-phenylethenyl)phenoxy]ethan-1-amine](/img/structure/B14668470.png)
![Pyridinium, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14668475.png)
